Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate
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Overview
Description
Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate is a heterocyclic compound that features a fused furan and pyridine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro substituent and the ester functional group adds to its chemical versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate typically involves the construction of the furo[3,2-b]pyridine core followed by functional group modifications. One approach involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This method allows for the formation of the dihydrofuro[3,2-b]pyridine ring system with high diastereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the ester group or to reduce the furan ring.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Medicine: The compound’s structural features make it a candidate for drug discovery and development, particularly for targeting specific biological pathways.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro substituent and ester group can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Indole derivatives: Indoles are another class of heterocyclic compounds with significant biological activity.
Quinoline derivatives: Quinoline-based compounds are known for their pharmacological activities and are structurally related to furo[3,2-b]pyridines.
Uniqueness
Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate is unique due to its specific combination of a chloro substituent and an ester group on the furo[3,2-b]pyridine core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H10ClNO3 |
---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate |
InChI |
InChI=1S/C10H10ClNO3/c1-14-9(13)2-6-5-15-8-3-7(11)4-12-10(6)8/h3-4,6H,2,5H2,1H3 |
InChI Key |
GYGOYMWNPXCNMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1COC2=C1N=CC(=C2)Cl |
Origin of Product |
United States |
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